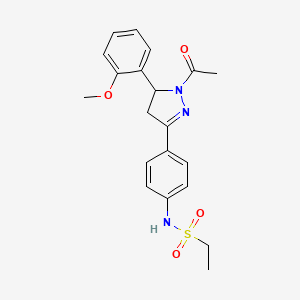
N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been explored in the context of developing compounds with potential cytotoxic and enzyme inhibitory activities. In one study, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The key intermediates were prepared with various substituents, including methoxy groups, which are relevant to the compound . These intermediates were then used to create the final sulfonamide compounds, some of which showed promising cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the planarity between the pyrazole and benzenesulfonamide rings, as observed in a related compound, can affect the molecule's interactions with biological targets. The dihedral angles and intramolecular hydrogen bonding patterns, such as hydroxy-hydroxy and amine-hydroxy interactions, contribute to the stability and conformation of the molecule, which in turn can impact its biological function .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is closely related to their structure. The presence of functional groups such as hydroxy, amine, and methoxy can participate in various chemical reactions, including hydrogen bonding. These interactions not only define the crystal packing of the compounds but also their potential interactions with biological molecules. The formation of supramolecular chains through hydrogen bonds, as seen in the crystal structure of a related compound, is indicative of the potential for these molecules to engage in specific interactions within a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. The coplanarity of certain rings and the presence of intramolecular hydrogen bonds can influence the solubility, stability, and overall reactivity of the compounds. The tight intramolecular interactions and the formation of supramolecular chains can affect the melting point, solubility in various solvents, and the ability to form crystals, which are important for the characterization and application of these compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Synthesis and Anticancer Activity : A study synthesized derivatives of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles and tested their in vitro cytotoxic activity against cancer cell lines, demonstrating significant anticancer activity (Ratković et al., 2016).
- Molecular Docking and Anticancer Potential : Another research focused on synthesizing and evaluating the anticancer potential of pyrazoline derivatives through molecular docking studies. The study indicated promising anti-breast cancer properties for these compounds (Putri et al., 2021).
- Bioactivity Studies : A series of benzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects. Some derivatives showed notable cytotoxic activities, important for anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A range of pyrazoline derivatives was synthesized and showed good antimicrobial activity, with compounds containing methoxy groups exhibiting high activity (Kumar et al., 2012).
Other Applications
- Corrosion Inhibition : Indoline compounds derived from pyrazoline were studied for their corrosion inhibition properties on steel in acidic conditions. These compounds demonstrated effective corrosion inhibitory effects (Yadav et al., 2015).
- Toxicity and Antioxidant Activity : Pyrazoline analogues were synthesized and evaluated for their toxicity and antioxidant activities. Some compounds displayed significant antioxidant properties (Jasril et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-11-9-15(10-12-16)18-13-19(23(21-18)14(2)24)17-7-5-6-8-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZWSYFQJZHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

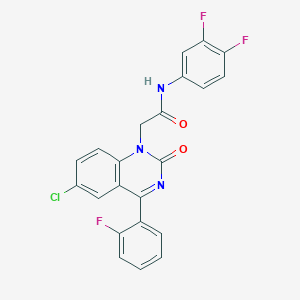
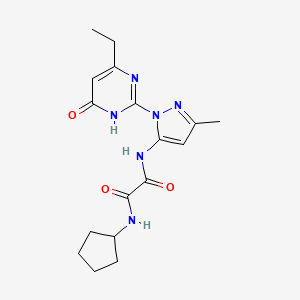

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)
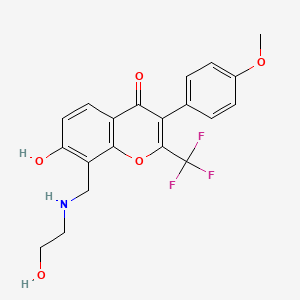
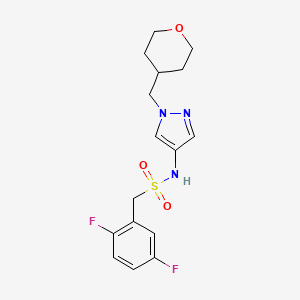

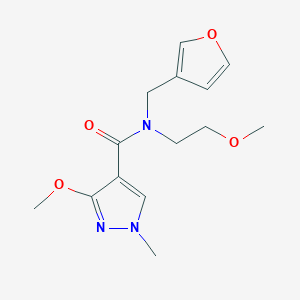

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

![Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3004746.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)
![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)